Trp-Arg vs. Arg-Trp DPP-IV Inhibitory Activity: Head-to-Head Sequence Comparison
In a comprehensive screen of 27 tryptophan-containing dipeptides, Trp-Arg was identified as one of three potent DPP-IV inhibitors with an IC50 <45 μM, whereas its reverse sequence isomer Arg-Trp (this compound) showed no measurable DPP-IV inhibitory activity [1]. This head-to-head comparison demonstrates that the N-terminal tryptophan residue is essential for DPP-IV inhibition. The study also found that phosphorylation of other Trp-containing dipeptides (e.g., Trp-Thr to Trp-pThr) increased IC50 values from 482.1 μM to >11,000 μM, underscoring the sensitivity of this assay to structural modifications [1].
| Evidence Dimension | DPP-IV inhibition potency |
|---|---|
| Target Compound Data | IC50 not measurable (no inhibition) |
| Comparator Or Baseline | Trp-Arg: IC50 <45 μM |
| Quantified Difference | >45 μM difference; Trp-Arg is active, Arg-Trp is inactive |
| Conditions | In vitro DPP-IV enzymatic assay using 27 Trp-containing dipeptides |
Why This Matters
This head-to-head data definitively establishes that Arg-Trp cannot substitute for Trp-Arg in DPP-IV inhibition studies, making Arg-Trp the appropriate negative control or alternative scaffold for researchers investigating incretin regulation.
- [1] Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(12), 1843–1849. View Source
